Foreword: A Methodological Framework for Characterization
Foreword: A Methodological Framework for Characterization
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-methyluracil
In the landscape of drug discovery and medicinal chemistry, N-substituted uracil derivatives represent a cornerstone scaffold for developing novel therapeutic agents, including potent anti-HIV agents.[1][2] The compound 1-benzyl-3-methyluracil, a member of this vital class, requires thorough physicochemical characterization to inform its development trajectory. Direct, published experimental data for this specific molecule is sparse; therefore, this guide adopts a dual-purpose narrative. It serves not only as a repository of predicted properties based on sound chemical principles and data from analogous structures but also as a detailed methodological framework for researchers to empirically validate these characteristics in their own laboratories. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.
Molecular Structure and Key Features
1-Benzyl-3-methyluracil possesses a pyrimidine core, a foundational element in many biologically active molecules.[3][4] The structure is characterized by a benzyl group substitution at the N1 position and a methyl group at the N3 position. This dual substitution precludes the tautomerism often seen in uracil, locking the molecule in the diketo form.[5] The benzyl group introduces significant aromatic character and steric bulk, which is anticipated to influence properties like solubility and crystal packing.
Figure 1: 2D Chemical Structure of 1-benzyl-3-methyluracil.
Synthesis Pathway
The synthesis of N1,N3-disubstituted uracils typically follows a sequential alkylation strategy starting from a commercially available uracil derivative. A robust and logical pathway for synthesizing 1-benzyl-3-methyluracil would likely involve the initial benzylation of a protected uracil, followed by methylation.
Figure 2: Proposed Synthesis Workflow for 1-benzyl-3-methyluracil.
A similar multi-step synthesis has been successfully employed for related derivatives like 1-benzyl-3-(3,5-dimethylbenzyl)uracil, starting from 2,4,6-trichloropyrimidine.[6] The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) is crucial for facilitating the Sₙ2 reaction while minimizing side reactions.[7] The final dechlorination step is a standard catalytic hydrogenation.
Physicochemical Properties: Data and Experimental Protocols
Melting Point
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broader melting range.[8]
Predicted Value: Based on analogous compounds, the melting point is expected to be significantly different from its parent molecules. For comparison, 1-methyluracil melts at 236-238 °C, while other N-benzylated uracils exhibit varied melting points depending on substitution.[9][10] The presence of both methyl and benzyl groups will influence the crystal lattice energy, and an experimental determination is essential.
Experimental Protocol: Melting Point Determination [11][12]
-
Sample Preparation: A small amount of dry, crystalline 1-benzyl-3-methyluracil is finely powdered on a watch glass.
-
Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is tapped gently on a hard surface to pack the sample into the sealed bottom, achieving a sample height of 1-2 mm.[11][12]
-
Apparatus Setup: The loaded capillary is placed into a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube setup).
-
Measurement:
-
Rapid Scan: The temperature is increased rapidly (e.g., 10 °C/min) to determine an approximate melting range.[12]
-
Accurate Scan: A fresh sample is heated to ~20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.
-
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility
Solubility is a key parameter influencing bioavailability and formulation development. The introduction of a nonpolar benzyl group is expected to decrease aqueous solubility compared to uracil, while increasing its solubility in organic solvents.
Predicted Characteristics: The compound is predicted to have low solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane.
Experimental Protocol: Isothermal Solubility Determination [13][14]
This protocol determines the solubility by creating a saturated solution and measuring its concentration, often via UV-Vis spectroscopy.
-
Calibration Curve:
-
Prepare a series of standard solutions of 1-benzyl-3-methyluracil of known concentrations in the chosen solvent (e.g., water, PBS, ethanol).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration to generate a linear calibration curve (Beer-Lambert plot).
-
-
Sample Preparation:
-
Add an excess amount of solid 1-benzyl-3-methyluracil to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[13]
-
-
Measurement:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it quantitatively with the solvent to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.
Figure 3: Workflow for Isothermal Solubility Measurement.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.
3.3.1 Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.[3][4]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| 3100-3000 | Aromatic C-H Stretch (Benzyl) | Medium | Characteristic of sp² C-H bonds in the aromatic ring.[15] |
| 2950-2850 | Aliphatic C-H Stretch (Methyl, CH₂) | Medium | Characteristic of sp³ C-H bonds.[4][16] |
| ~1710 & ~1660 | C=O Stretch (Amide I Bands) | Strong | Two distinct carbonyl stretching bands are expected for the uracil ring.[4] |
| 1600, 1495, 1450 | C=C Stretch (Aromatic Ring) | Medium-Weak | Multiple bands are characteristic of the benzyl group's aromatic ring.[15] |
| 1450-1600 | C=C and C=N Stretch (Pyrimidine) | Medium | Vibrations associated with the heterocyclic ring structure.[4] |
| 1200-1350 | C-N Stretch | Medium | Corresponds to the stretching of the carbon-nitrogen bonds within and attached to the pyrimidine ring.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR [17]
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid 1-benzyl-3-methyluracil sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H and ¹³C NMR Data: The chemical shifts will be influenced by the electron-withdrawing nature of the uracil ring and the aromaticity of the benzyl group.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 5H | Benzyl (Aromatic) | |
| ~5.7 | Doublet | 1H | H5 (Uracil) | |
| ~7.5 | Doublet | 1H | H6 (Uracil) | |
| ~5.0 | Singlet | 2H | CH₂ (Benzyl) | |
| ~3.2 | Singlet | 3H | CH₃ (Methyl) |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| ~163 | C4 (Carbonyl) | |
| ~151 | C2 (Carbonyl) | |
| ~141 | C6 (Uracil) | |
| ~136 | C_quat (Benzyl) | |
| ~127-129 | CH (Benzyl) | |
| ~102 | C5 (Uracil) | |
| ~51 | CH₂ (Benzyl) | |
| ~28 | CH₃ (Methyl) |
Note: These are estimations. Actual values depend on the solvent and experimental conditions.
Experimental Protocol: NMR Sample Preparation and Analysis [18]
-
Sample Preparation: Dissolve 5-25 mg of 1-benzyl-3-methyluracil in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[19]
-
Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[20]
-
Analysis:
-
Cap the NMR tube and label it.
-
Insert the tube into the NMR spectrometer.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) following standard instrument procedures.
-
Use the residual solvent signal or an internal standard (e.g., TMS) for chemical shift referencing.[21]
-
3.3.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The primary peak expected would correspond to the exact mass of the molecule (C₁₃H₁₂N₂O₂), which is 228.0899 g/mol .
-
Key Fragmentation: The major fragmentation pathway for N-alkyl substituted uracils often involves the cleavage of the alkyl substituent.[22] A prominent fragment is expected from the loss of the benzyl group, resulting in a peak corresponding to the tropylium cation at m/z 91. Another significant fragment would be the remaining 3-methyluracil cation at m/z 125.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This guide provides a comprehensive framework for the characterization of 1-benzyl-3-methyluracil. While specific experimental values require laboratory determination, the provided protocols represent best practices in the field, and the predicted data serves as a scientifically-grounded baseline for analysis. The systematic application of these methodologies will yield a robust physicochemical profile, which is indispensable for the rational advancement of this compound in medicinal chemistry and drug development pipelines.
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